2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C18H11NO2 |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-isoquinolin-1-ylindene-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-10,15H |
InChI Key |
KXIAYOHGMQBMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a carbon–carbon bond between the 2-position of the indane-1,3-dione ring and the isoquinoline nucleus. The key precursor, indane-1,3-dione, is functionalized and subsequently coupled with isoquinoline derivatives under controlled conditions.
Preparation of Indane-1,3-dione Core
Indane-1,3-dione is commonly synthesized via:
Self-condensation of indane-1,3-dione precursors under basic conditions such as triethylamine, sodium acetate, or sodium hydride, which facilitate the formation of the indanedione core.
Oxidation of indane using oxidants like N-hydroxyphthalimide (NHPI) with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, pyridinium dichromate (PCC), or sodium percarbonate. These methods, however, often suffer from low yields (17–18%) and require expensive reagents.
The most efficient and widely used method remains the base-catalyzed self-condensation due to its simplicity and moderate yields (~50%).
Functionalization at the 2-Position of Indane-1,3-dione
The 2-position of indane-1,3-dione is reactive and can be functionalized by various methods:
Knoevenagel condensation with malononitrile or other active methylene compounds to introduce cyano or other substituents.
Palladium-catalyzed insertion reactions using tert-butyl isocyanide and 1-(2-bromophenyl)-2-phenylethanone derivatives to form C–C bonds at the 2-position, allowing the introduction of aromatic or aliphatic substituents, including cyano groups.
These methods provide a platform for subsequent attachment of the isoquinoline moiety.
Coupling with Isoquinoline Moiety
While direct literature on the exact preparation of this compound is limited, related isoquinoline-1,3-dione derivatives have been synthesized via:
Cyclization reactions involving benzylamine and phthalic anhydride in the presence of catalysts like polyphosphoric acid, producing isoquinoline-1,3-dione frameworks.
Radical cascade reactions starting from acryloyl benzamides, which generate isoquinoline-1,3-dione derivatives under mild, green conditions.
Cascade reactions of 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones in ethanol or 1,4-dioxane, yielding indenopyridine derivatives, which are structurally related to isoquinoline-substituted indanediones.
These strategies suggest that coupling the indane-1,3-dione core with isoquinoline derivatives can be achieved through condensation or cascade reactions under mild conditions, often in ethanol or similar solvents, with or without catalysts.
Detailed Synthetic Route Proposal for this compound
Based on the reviewed literature and synthetic precedents, a plausible preparation method involves:
Reaction Mechanisms and Conditions
Base-Catalyzed Self-Condensation of Dialkyl Phthalate
Palladium-Catalyzed Isocyanide Insertion
Cascade Reaction for Isoquinoline Coupling
1,1-Enediamines react with benzylidene-1H-indene-1,3(2H)-diones forming C–C and C–N bonds in a one-pot cascade, yielding indenopyridine derivatives under mild conditions without additional promoters.
Similar radical cascade methods use acryloyl benzamides as substrates to generate isoquinoline-1,3-dione derivatives efficiently.
Data Table: Representative Yields and Conditions
Summary of Research Discoveries and Professional Insights
The base-catalyzed synthesis of indane-1,3-dione remains the cornerstone for preparing the core structure, favored for its simplicity and moderate yield.
Palladium-catalyzed isocyanide insertion offers a versatile and efficient method to functionalize the 2-position of indane-1,3-dione, enabling the introduction of aromatic substituents necessary for isoquinoline coupling.
Cascade reactions involving 1,1-enediamines and benzylidene-1H-indene-1,3(2H)-diones provide an environmentally friendly and high-yielding route to construct complex nitrogen-containing fused ring systems related to isoquinoline-substituted indanediones.
Radical cascade methods for isoquinoline-1,3-dione derivatives highlight the potential for green, mild, and efficient syntheses using a variety of radical precursors.
Industrial and scale-up considerations include the use of continuous flow reactors and green solvents to optimize yield and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Molecular iodine is commonly used for oxidative dehydrogenation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield azabenzanthrone derivatives .
Scientific Research Applications
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to DNA, exhibiting DNA binding affinity . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Research Findings and Trends
- Photostability: QP’s extended quinoline system enhances stability compared to PP, suggesting that larger aromatic substituents improve resistance to photodegradation .
- Electronic Tuning: Electron-donating groups (e.g., dimethylamino) in push-pull chromophores significantly redshift absorption maxima, enabling tailored optoelectronic properties .
- Biological Activity: Substituents like thiophene and hydrazono groups enhance bioactivity, linking structural features to antioxidant or cytotoxic effects .
Biological Activity
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of indandione derivatives, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an isoquinoline moiety attached to an indene-1,3-dione structure, which is crucial for its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives of indandione can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the generation of reactive oxygen species (ROS) and activation of apoptotic pathways.
Case Study:
In a recent investigation, the compound was tested against human A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways and increased ROS levels, confirming its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that indandione derivatives exhibit activity against a range of bacterial strains.
Table 1: Antimicrobial Activity of Indandione Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL | |
| P. aeruginosa | 75 µg/mL |
The above table summarizes the antimicrobial efficacy observed in laboratory settings, highlighting the compound's potential as a lead for developing new antibiotics.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings:
A study demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases.
The biological activities of this compound are primarily mediated through:
- Inhibition of Kinases: The compound has shown to inhibit various kinases involved in cell proliferation and survival.
- Induction of Apoptosis: It triggers apoptotic pathways via ROS generation.
- Modulation of Cytokine Production: Reduces inflammatory cytokines through inhibition of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione derivatives?
- Methodological Answer :
- Knoevenagel Condensation : React 1H-indene-1,3(2H)-dione with isoquinoline-1-carbaldehyde in the presence of a base (e.g., triethylamine) and a solvent like THF or ethanol. Yields can exceed 85% under optimized conditions .
- Multicomponent Reactions : Use water as a solvent with ninhydrin and amines to form indene-dione hybrids. For example, ethylenediamine and malononitrile in water yield 98% product without catalysts .
- Phosphorus Ylide-Mediated Synthesis : Allylic ylides (e.g., Me₂PhP) facilitate C-acylation. Example: React 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione with acyl chlorides in THF (86–90% yields) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.3–8.1 ppm) and carbonyl carbons (δ 165–190 ppm). Substituent effects on chemical shifts help confirm regiochemistry .
- HRMS : Validate molecular weight (e.g., [M+H]+ for C₁₈H₁₀O₄: calcd. 290.0582, found 290.0582) .
- IR Spectroscopy : Detect carbonyl stretches (1698–1738 cm⁻¹) and enol/enolate tautomerism .
Advanced Research Questions
Q. How can photostability be experimentally evaluated under UV irradiation?
- Methodological Answer :
- Steady-State Photolysis : Expose the compound to UV light (λ = 253.7 nm) in solvents of varying polarity (ethanol, cyclohexane, aqueous alkaline pH 12). Monitor degradation via UV-Vis spectroscopy .
- Laser Flash Photolysis : Detect transient species (e.g., solvated electrons, radicals) using nanosecond pulses. Measure reaction kinetics (e.g., radical decay rates: 10⁶–10⁸ M⁻¹s⁻¹) .
- Table 1 : Photostability in Solvents
| Solvent | Stability (Half-Life) | Key Observations |
|---|---|---|
| Ethanol | High | Minimal degradation |
| Cyclohexane | Moderate | Radical formation |
| Aqueous (pH 12) | Low | Solvated electrons detected |
Q. What strategies resolve contradictions in photodegradation data across solvent systems?
- Solvent Polarity Analysis : Polar solvents (ethanol) stabilize enolate forms, reducing reactivity. Non-polar solvents (cyclohexane) favor diketo/enol tautomers, increasing radical formation .
- pH-Dependent Studies : In alkaline conditions, enolate formation accelerates electron transfer, explaining higher degradation rates. Adjust pH to isolate reactive intermediates .
- Cross-Validation : Combine transient absorption spectra (flash photolysis) with steady-state data to reconcile conflicting degradation pathways .
Q. How does fluorination enhance optoelectronic properties in related indene-diones?
- Design Strategy : Introduce fluorine at the 4- or 4,7-positions of the indene-dione core. Fluorination reduces HOMO-LUMO gaps and improves charge transport .
- Morphological Impact : Fluorinated derivatives (e.g., BTID-2F) exhibit higher domain purity and vertical phase distribution in organic solar cells, boosting PCE from 8.3% to 11.3% .
- Table 2 : Fluorination Effects on Solar Cell Performance
| Derivative | Fluorine Atoms | PCE (%) | Key Morphological Change |
|---|---|---|---|
| BTID-0F | 0 | 8.30 | Low domain purity |
| BTID-1F | 1 | 10.4 | Enhanced surface enrichment |
| BTID-2F | 2 | 11.3 | Directional phase distribution |
Q. What green chemistry approaches optimize derivative synthesis?
- Water as Solvent : Achieve 98% yields in multicomponent reactions (ninhydrin + malononitrile + ethylenediamine) without catalysts .
- Catalyst-Free Conditions : Avoid toxic reagents by leveraging inherent reactivity of indene-dione carbonyl groups in aqueous media .
- Energy Efficiency : Short reaction times (10–30 minutes) at room temperature reduce energy consumption .
Q. How can computational modeling predict substituent effects on physicochemical properties?
- DFT Calculations : Optimize geometries to assess tautomer stability (diketo vs. enol). Calculate dipole moments to predict solubility in polar/non-polar solvents .
- LogP/PSA Predictions : Use tools like Molinspiration to estimate hydrophobicity (LogP ~3.4) and polar surface area (~67 Ų) for bioavailability studies .
- TD-DFT for Optoelectronics : Simulate UV-Vis spectra to guide fluorination strategies for desired bandgap tuning .
Notes on Data Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
